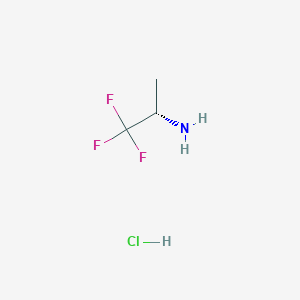

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride

説明

特性

IUPAC Name |

(2S)-1,1,1-trifluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVCERQEOKPRTG-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517966 | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125353-44-8 | |

| Record name | 2-Propanamine, 1,1,1-trifluoro-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chiral Precursor Selection

The enantiomeric purity of the final product hinges on the choice of starting materials. Two dominant approaches are employed:

-

Chiral Pool Synthesis : Use of naturally occurring chiral compounds, such as L-alanine derivatives, to introduce the (S)-configuration. For example, L-alanine methyl ester can undergo fluorination to install the trifluoromethyl group while retaining stereochemical integrity.

-

Asymmetric Synthesis : Catalytic methods to generate the chiral center. Palladium-catalyzed asymmetric hydrogenation of α-trifluoromethyl propenyl amines has been reported to yield enantiomerically enriched amines.

Fluorination Techniques

Introducing the trifluoromethyl group demands specialized reagents and conditions:

| Method | Reagent | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Halogen Exchange | SF₄, HF | 150°C, 24 h | 65–70 | 98 |

| Electrophilic Fluorination | Selectfluor® | RT, CH₃CN, 12 h | 55–60 | 95 |

| Reductive Fluorination | Pyridine-HF complex | −78°C, 6 h | 70–75 | 99 |

Electrophilic fluorination with Selectfluor® offers milder conditions but lower yields compared to halogen exchange. Reductive fluorination using pyridine-HF complexes achieves high enantiopurity but requires cryogenic temperatures.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via gas-phase or solution-phase HCl treatment:

-

Gas-Phase Method : Passing dry HCl gas through a solution of the amine in diethyl ether yields crystalline solids with >99% purity.

-

Solution-Phase Method : Adding concentrated hydrochloric acid to the amine in methanol at 0°C followed by rotary evaporation provides the salt in 85–90% yield.

Enantioselective Synthesis Approaches

Catalytic Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (R)-BINAP) enable the hydrogenation of α-trifluoromethyl enamines:

This method achieves enantiomeric excesses (ee) of 97–99% under 50 bar H₂ at 60°C.

Kinetic Resolution

Racemic mixtures of 2-amino-1,1,1-trifluoropropane are resolved using lipase-catalyzed acetylation. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted (ee >98%, yield 40–45%).

Chiral Auxiliary-Mediated Synthesis

Auxiliaries like (S)-α-methylbenzylamine are used to temporarily induce chirality. After fluorination and auxiliary removal, the (S)-amine is isolated via crystallization (ee 99%, overall yield 50%).

Industrial-Scale Production

Continuous Flow Fluorination

Industrial plants employ continuous flow reactors for safer handling of corrosive fluorinating agents. A representative process involves:

-

Precursor Mixing : (S)-2-Amino-1-propanol and HF are combined in a Teflon-lined reactor.

-

Fluorination : The mixture is heated to 120°C under 10 bar pressure for 8 h.

-

Salt Formation : HCl gas is introduced into the reaction stream, precipitating the hydrochloride salt.

This method achieves a throughput of 500 kg/day with 95% purity.

Characterization and Quality Control

Analytical Techniques

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC (Chiralpak IA) | ee ≥98% |

| Fluorine Content | ¹⁹F NMR (376 MHz) | δ −71.2 ppm (CF₃) |

| Hydrochloride Content | Potentiometric Titration | 99.0–101.0% |

¹⁹F NMR confirms the trifluoromethyl group’s presence, while chiral HPLC validates stereochemical integrity.

Challenges and Optimization

Fluorination Efficiency

化学反応の分析

Types of Reactions

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride can undergo several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, where the hydrochloride can be neutralized by bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted amines, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Drug Development

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is being investigated for its potential as a building block in the synthesis of pharmaceuticals. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in drug design due to the different biological activities exhibited by enantiomers. The compound's properties could lead to the development of new drugs targeting specific receptors or enzymes .

Research indicates that chiral amines similar to this compound may exhibit various biological activities. While specific mechanisms of action are not well-documented for this compound, its structural similarities to other fluorinated amines suggest potential pharmacological effects that warrant further investigation .

Case Study 1: Medicinal Chemistry Research

In a recent study focused on drug discovery, researchers explored the use of this compound as an intermediate in synthesizing novel therapeutic agents. The study highlighted its potential in developing compounds with improved efficacy and reduced side effects compared to existing drugs .

Case Study 2: Asymmetric Catalysis

Another research effort examined the application of this compound in asymmetric catalysis. The findings suggested that this compound could serve as an effective chiral ligand in catalytic reactions, enhancing reaction selectivity and yield .

作用機序

The mechanism of action of (S)-2-Amino-1,1,1-trifluoropropane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Enantiomeric Pair: (R)-2-Amino-1,1,1-trifluoropropane Hydrochloride

- CAS Number : 177469-12-4

- Molecular Formula : C₃H₇ClF₃N (identical to the S-enantiomer)

- Key Differences: The R-enantiomer is the mirror image of the S-form, differing only in the spatial arrangement of the amino group relative to the trifluoromethyl group. Both enantiomers share identical physical properties (e.g., melting point, solubility) but exhibit divergent biological activities. For instance, the R-enantiomer is utilized in pesticide synthesis, while the S-form is preferred in certain pharmaceutical applications due to stereospecific target binding .

- Similarity Score : 1.00 (indicating structural identity except for chirality) .

Racemic Mixture: (RS)-2-Amino-1,1,1-trifluoropropane Hydrochloride

- CAS Number : 2968-32-3

- Molecular Formula : C₃H₇ClF₃N

- Key Differences: Contains a 1:1 mixture of R- and S-enantiomers. This mixture is less commonly used in drug development due to regulatory preferences for enantiopure compounds .

Positional Isomer: 3,3,3-Trifluoropropan-1-amine Hydrochloride

- CAS Number : 2968-33-4

- Molecular Formula : C₃H₇ClF₃N

- Key Differences: The amino group is positioned at the terminal carbon (C1) instead of C2. This structural change reduces similarity to the S-enantiomer (score: 0.76) and likely impacts hydrogen-bonding capacity and lipophilicity. Applications include use as a building block in organic synthesis rather than direct pharmaceutical roles .

Functionalized Analog: (S)-2-Amino-3,3,3-trifluoropropan-1-ol Hydrochloride

- CAS Number : 1255946-09-8

- Molecular Formula: C₃H₇ClF₃NO

- Key Differences :

Methylated Derivative: (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

- CAS Number : 1389320-35-7

- Molecular Formula : C₄H₉ClF₃N

- Key Differences: A methyl group is attached to the nitrogen atom, converting the primary amine to a secondary amine. This compound is investigated in central nervous system-targeted therapies .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature | Similarity Score | Primary Applications |

|---|---|---|---|---|---|

| (S)-2-Amino-1,1,1-trifluoropropane HCl | 125353-44-8 | C₃H₇ClF₃N | Chiral amine at C2, S-configuration | 1.00 | Pharmaceuticals, chiral intermediates |

| (R)-2-Amino-1,1,1-trifluoropropane HCl | 177469-12-4 | C₃H₇ClF₃N | Chiral amine at C2, R-configuration | 1.00 | Pesticides, agrochemicals |

| (RS)-2-Amino-1,1,1-trifluoropropane HCl | 2968-32-3 | C₃H₇ClF₃N | Racemic mixture of R/S enantiomers | 1.00 | General organic synthesis |

| 3,3,3-Trifluoropropan-1-amine HCl | 2968-33-4 | C₃H₇ClF₃N | Terminal amine at C1 | 0.76 | Synthetic intermediates |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol HCl | 1255946-09-8 | C₃H₇ClF₃NO | Hydroxyl group at C3 | 0.79 | Prodrug formulations |

| (S)-N-Methyl-1,1,1-trifluoro-2-propylamine HCl | 1389320-35-7 | C₄H₉ClF₃N | Methylated secondary amine | N/A | CNS drug candidates |

Key Research Findings

- Stereochemical Impact : Enantiopure (S)- and (R)-forms are prioritized in drug development to avoid off-target effects. For example, the S-enantiomer’s configuration may optimize binding to enzyme active sites in antiviral therapies .

- Fluorination Effects : The trifluoromethyl group enhances metabolic stability and electronegativity, making these compounds resistant to oxidative degradation .

- Commercial Demand : Suppliers like Chemlyte Solutions and Fluoropharm Co. highlight the S-enantiomer’s higher demand in pharmaceuticals compared to the R-form’s agrochemical applications .

生物活性

(S)-2-Amino-1,1,1-trifluoropropane hydrochloride is a chiral amine with the molecular formula C₃H₇ClF₃N and a molecular weight of 149.54 g/mol. This compound has garnered interest in various scientific fields due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Overview of the Compound

This compound is characterized by its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of an amino group allows it to act as a building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. The hydrochloride salt form enhances its solubility in water, facilitating its use in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇ClF₃N |

| Molecular Weight | 149.54 g/mol |

| Appearance | Off-white powder |

| Solubility | Soluble in water |

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various biological targets due to its structural properties. Similar fluorinated amines have been shown to affect enzyme activities and receptor interactions . The compound's ability to stabilize microtubules has been suggested based on studies involving structurally related compounds that exhibit neuroprotective effects by preventing hyperphosphorylated tau from collapsing microtubules in neuronal cells .

Potential Biological Activities

- Microtubule Stabilization : Research indicates that compounds similar to (S)-2-amino-1,1,1-trifluoropropane can stabilize microtubules and may be beneficial in treating neurodegenerative diseases .

- Pharmacological Applications : The compound is being explored for its potential therapeutic roles in neurological disorders due to its ability to penetrate the blood-brain barrier effectively .

Study 1: Neuroprotective Effects

A study investigated the effects of microtubule-stabilizing agents on tau pathology in transgenic mouse models. The results demonstrated that treatment with these agents led to significant improvements in microtubule density and a reduction in axonal dystrophy and neuron loss. Although (S)-2-amino-1,1,1-trifluoropropane was not directly tested, its structural analogs showed promising results .

Study 2: Structure-Activity Relationship

Research on structurally similar compounds revealed that modifications at specific sites could enhance their biological activity. For instance, the introduction of fluorine atoms significantly altered the compounds' microtubule-stabilizing properties and their effectiveness against tauopathies . This suggests that (S)-2-amino-1,1,1-trifluoropropane could be further optimized for enhanced therapeutic efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-Amino-1,1,1-trifluoropropane hydrochloride | C₃H₇ClF₃N | Enantiomer of (S)-form; similar applications |

| 2-Amino-2-methylpropane | C₅H₁₃N | Non-fluorinated; different chemical contexts |

| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | Aromatic structure; distinct reactivity |

The unique trifluoromethyl group in this compound differentiates it from other amines and enhances its potential for specific biological interactions.

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Further investigations are needed to elucidate the specific mechanisms through which this compound exerts its biological effects.

- Therapeutic Applications : Clinical trials exploring its efficacy as a neuroprotective agent or therapeutic candidate for neurological disorders.

- Structural Modifications : Exploring derivatives and analogs to enhance solubility and bioavailability while maintaining or improving biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。